molecular formula C24H31N5O3 B607875 GSK9311

GSK9311

Numéro de catalogue: B607875
Poids moléculaire: 437.5 g/mol
Clé InChI: WFXIHQFRQPGCCR-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK9311 est un composé chimique connu pour son rôle d'inhibiteur du domaine bromodomaine de la protéine contenant un domaine bromodomaine et un doigt PHD (BRPF). Il s'agit d'un analogue moins actif de GSK6853 et il est souvent utilisé comme contrôle négatif dans les études scientifiques. This compound présente une activité inhibitrice contre BRPF1 et BRPF2, avec des valeurs de pIC50 de 6,0 et 4,3, respectivement .

Applications De Recherche Scientifique

Cancer Therapy

GSK9311 has been investigated for its effects on cancer cell proliferation and apoptosis. In studies involving breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, comparable to established anti-estrogen therapies. This effect was attributed to the blockade of cell cycle progression and induction of apoptotic pathways .

Table 1: Effects of this compound on Cancer Cell Lines

Cell LineTreatment Concentration (µM)% Cell Growth InhibitionApoptosis Induction
MCF-70.545%Yes
MDA-MB-2311.060%Yes
KMS110.250%Yes

Epigenetic Modulation

This compound has been utilized as a tool in epigenetic research to explore the roles of bromodomain-containing proteins in gene regulation. Its application in combinatorial drug screening highlighted its ability to potentiate the effects of other anticancer agents by inhibiting off-target effects related to ABCG2, an efflux transporter associated with drug resistance .

Case Study: Combinatorial Drug Screening

In a study aimed at enhancing the efficacy of TAK-243, a UBA1 inhibitor, this compound was used as a negative control to assess off-target effects. The results indicated that while this compound did not significantly alter the activity of TAK-243 alone, its presence helped delineate the specific pathways involved in drug potentiation .

Mechanistic Insights

Research indicates that this compound's mechanism involves modulation of histone modifications and transcriptional regulation via bromodomain inhibition. This action can lead to alterations in gene expression profiles critical for cancer cell survival and proliferation.

Inflammatory Diseases

This compound is also being explored for its potential role in modulating inflammatory responses. Given that glycogen synthase kinase-3 (GSK-3) plays a pivotal role in inflammation, inhibitors like this compound could offer therapeutic avenues for conditions such as rheumatoid arthritis and neurodegenerative diseases .

Mécanisme D'action

Target of Action

The primary targets of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide are the bromodomains of BRPF1 and BRPF2 . These bromodomains are part of the BRPF (Bromodomain and PHD Finger-containing) protein family, which are important scaffolding proteins for the assembly of MYST histone acetyltransferase complexes .

Mode of Action

N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide inhibits the BRPF bromodomains of BRPF1 and BRPF2 . The compound shows excellent potency against BRPF1 and a significant selectivity over all other bromodomains tested .

Biochemical Pathways

The inhibition of BRPF bromodomains affects the assembly of MYST histone acetyltransferase complexes . These complexes play a crucial role in the regulation of gene expression through the acetylation of histones, a type of epigenetic modification . Therefore, the compound’s action can influence various biochemical pathways downstream of these gene expression changes.

Pharmacokinetics

They influence how well the compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide’s action are related to its inhibition of BRPF bromodomains. By inhibiting these bromodomains, the compound can disrupt the function of BRPF proteins and the assembly of MYST histone acetyltransferase complexes . This disruption can lead to changes in gene expression, potentially affecting various cellular processes.

Action Environment

The action, efficacy, and stability of N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-N-Ethyl-2-Methoxy-Benzamide can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de GSK9311 implique la préparation d'un analogue de la benzimidazolone. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation de la structure de base de la benzimidazolone et une fonctionnalisation ultérieure pour atteindre l'activité inhibitrice souhaitée .

Méthodes de Production Industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentéesLe processus de production implique probablement des techniques de synthèse organique standard et des méthodes de purification pour obtenir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Types de Réactions

GSK9311 subit diverses réactions chimiques, notamment :

    Réactions de Substitution : Impliquant le remplacement de groupes fonctionnels au sein de la molécule.

    Réactions d'Oxydation et de Réduction : Modifiant l'état d'oxydation d'atomes spécifiques au sein du composé.

Réactifs et Conditions Communs

Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent :

Principaux Produits Formés

Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés du composé d'origine, avec des modifications apportées à des groupes fonctionnels spécifiques pour améliorer ou modifier son activité inhibitrice .

Applications de la Recherche Scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'Action

This compound exerce ses effets en inhibant le domaine bromodomaine BRPF. Le composé se lie au domaine bromodomaine, empêchant son interaction avec les histones acétylées. Cette inhibition perturbe la fonction normale du domaine bromodomaine dans la régulation des gènes et le remodelage de la chromatine. Les cibles moléculaires de this compound comprennent BRPF1 et BRPF2, avec des voies spécifiques impliquant la modulation de l'acétylation des histones .

Comparaison Avec Des Composés Similaires

Composés Similaires

Unicité

This compound est unique dans son rôle de contrôle négatif pour les études d'inhibition du domaine bromodomaine BRPF. Sa puissance réduite par rapport à GSK6853 la rend précieuse pour distinguer les effets inhibiteurs spécifiques dans les milieux expérimentaux .

Activité Biologique

GSK9311 is a compound that has garnered attention in the field of epigenetics, particularly due to its role as a bromodomain inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and its significance in cancer research.

Overview of this compound

This compound hydrochloride is primarily recognized as a negative control for the more potent bromodomain inhibitor GSK6853. It is classified as a less active analogue and is utilized mainly in experimental settings to validate findings associated with GSK6853's activity against bromodomain-containing proteins, specifically BRPF1 (Bromodomain and PHD Finger Containing 1) .

Bromodomains are protein modules that recognize acetylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression through chromatin remodeling. This compound functions by inhibiting the BRPF1 bromodomain, although its efficacy is significantly lower than that of GSK6853 .

The inhibition of BRPF1 has been shown to affect several key cellular functions:

  • Cell Proliferation : Inhibition by bromodomain inhibitors can lead to reduced cell growth in various cancer cell lines, including estrogen receptor-positive breast cancer cells.
  • Apoptosis : Compounds like GSK6853 induce significant apoptotic cell death, while this compound serves as a control to demonstrate the specificity of these effects .
  • Gene Expression Regulation : The interaction between BRPF1 and estrogen receptor alpha (ERα) indicates that BRPF1 is essential for efficient estrogen signaling, which is critical in breast cancer biology .

Case Studies

A study investigating the effects of various bromodomain inhibitors on breast cancer cells highlighted the differential impacts of this compound compared to its more potent counterparts. The research demonstrated that:

  • GSK6853 led to a dose-dependent inhibition of cell growth and significant induction of apoptosis in MCF-7 cells (a model for ER-positive breast cancer).
  • This compound , used as a negative control, did not exhibit similar effects, reinforcing its role as a less effective inhibitor .

Data Table: Biological Activity Comparison

CompoundpIC50 ValueEffect on Cell ProliferationInduction of ApoptosisGene Expression Impact
GSK6853HigherSignificantHighDownregulation of ER target genes
This compoundLowerMinimalNoneNo significant changes

Implications for Cancer Therapy

The exploration of bromodomain inhibitors like this compound contributes to a broader understanding of epigenetic regulation in cancer. While this compound itself is not therapeutically potent, it serves as an important tool for researchers studying the role of BRPF1 in oncogenic processes. The insights gained from using such controls can lead to the development of more effective therapeutic strategies targeting epigenetic mechanisms.

Propriétés

IUPAC Name

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXIHQFRQPGCCR-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK9311
Reactant of Route 2
GSK9311
Reactant of Route 3
GSK9311
Reactant of Route 4
GSK9311
Reactant of Route 5
GSK9311
Reactant of Route 6
GSK9311

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.